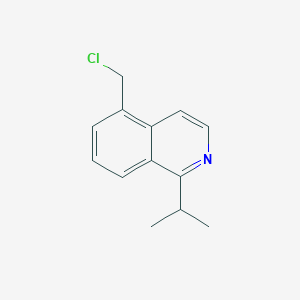

1-Isopropyl-5-chloromethylisoquinoline

Description

1-Isopropyl-5-chloromethylisoquinoline (C₁₃H₁₄ClN, molecular weight 219.71) is a heterocyclic compound featuring an isoquinoline backbone substituted with an isopropyl group at position 1 and a chloromethyl (-CH₂Cl) group at position 5. This compound is of interest in medicinal chemistry and materials science, though specific applications require further exploration .

Properties

Molecular Formula |

C13H14ClN |

|---|---|

Molecular Weight |

219.71 g/mol |

IUPAC Name |

5-(chloromethyl)-1-propan-2-ylisoquinoline |

InChI |

InChI=1S/C13H14ClN/c1-9(2)13-12-5-3-4-10(8-14)11(12)6-7-15-13/h3-7,9H,8H2,1-2H3 |

InChI Key |

BJKYVXATSPWYOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC2=C(C=CC=C21)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include derivatives with variations in substituent type, position, and functional groups (Table 1).

Table 1: Structural and Molecular Comparison

- Positional Isomerism: The target compound’s substituents at positions 1 and 5 distinguish it from analogs like 5-Chloroisoquinoline (Cl at position 5 only) and Isopropyl 7-Chloro-1-methylisoquinoline-3-carboxylate (Cl at position 7 and ester at position 3). Substituent position critically influences electronic effects and steric interactions .

- Functional Group Reactivity: The chloromethyl group in the target compound is more reactive than aryl chlorides (e.g., 5-Chloroisoquinoline) due to its aliphatic nature, enabling alkylation reactions. In contrast, 5-(1-Chloro-2-methylpropyl)isoquinoline contains a branched chloroalkyl group, which may favor SN1 mechanisms over SN2 due to steric hindrance .

Physical and Spectroscopic Properties

Melting Points : Bulkier substituents correlate with higher melting points. For example, tert-butyl esters in exhibit melting points up to 184°C, while ethyl esters melt at ~135°C . Though data for the target compound is unavailable, its isopropyl group likely results in a moderate melting point.

NMR Data :

- Chloromethyl Group : The -CH₂Cl protons in the target compound are expected to resonate as a singlet near δ 4.5–5.0 in ¹H NMR, similar to methylene groups in chlorinated analogs .

- Isopropyl Group: The CH proton typically appears as a septet (δ 2.5–3.0), while CH₃ groups show doublets near δ 1.2–1.4. This contrasts with 5-Chloroisoquinoline, where aromatic protons near the Cl substituent deshield to δ 7.5–8.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.